2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13713798
Molecular Formula: C16H18BClO2
Molecular Weight: 288.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18BClO2 |
|---|---|
| Molecular Weight | 288.6 g/mol |
| IUPAC Name | 2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3 |
| Standard InChI Key | ONCRTAXUZKLUNL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically named according to IUPAC guidelines as 2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Its molecular formula, C₁₆H₁₈BClO₂, reflects a naphthalene ring substituted with a chlorine atom at the 8-position and a pinacol boronate ester at the 1-position . The compound’s SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl, provides a detailed representation of its connectivity .
Physicochemical Characteristics
The compound exhibits a purity of ≥95% in commercial preparations . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 288.6 g/mol | |
| Purity | 95% | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in THF, DCM, DMF |
Structural stability is conferred by the pinacol ester group, which protects the boronic acid moiety from hydrolysis while maintaining reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Industrial-Scale Production
Commercial suppliers such as AChemBlock and VulcanChem produce the compound via optimized large-scale Miyaura borylation, achieving yields >80% . Critical quality control measures include HPLC for purity verification and NMR spectroscopy for structural confirmation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides or triflates to form biaryl structures. For example:
The chlorine substituent directs subsequent functionalization, enabling regioselective synthesis of polysubstituted aromatics .
Pharmaceutical Intermediate Synthesis
Recent studies utilize this boronate ester to construct kinase inhibitor scaffolds, leveraging the naphthalene core’s planar geometry for target binding. A 2024 study demonstrated its use in synthesizing JAK2 inhibitors with IC₅₀ values <10 nM.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 8-chloro substituent with a 6-chloro group (as in 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) alters electronic properties:
| Property | 8-Cl Isomer | 6-Cl Isomer |
|---|---|---|
| Hammett σₚ | +0.23 | +0.18 |
| Reaction Rate (k, rel.) | 1.0 | 0.67 |
The 8-chloro derivative’s superior reactivity stems from enhanced electrophilicity at the coupling site.
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